molecular formula C10H9NS B1599574 (S)-(+)-1-Indanyl isothiocyanate CAS No. 737000-84-9

(S)-(+)-1-Indanyl isothiocyanate

Cat. No. B1599574
CAS RN: 737000-84-9
M. Wt: 175.25 g/mol
InChI Key: YQGGEOQEFFXRLO-JTQLQIEISA-N
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Description

  • Structure : It is an indane derivative containing an isothiocyanate functional group .

Molecular Structure Analysis

The molecular structure of (S)-(+)-1-Indanyl isothiocyanate consists of an indane ring system with an attached isothiocyanate group. The stereochemistry is specified as (S)-(+) , indicating the absolute configuration at the chiral center .

Scientific Research Applications

Catalytic Applications

(S)-(+)-1-Indanyl isothiocyanate has been utilized in catalytic asymmetric Mannich/Cyclization reactions. Zhao and Du (2018) highlighted its use in the enantioselective construction of bispirocyclic indanone-thioimidazolidine-oxindoles. These compounds, derived from 1-indanones, show promise in synthesizing bioactive heterocycles with potential medicinal applications (Bo-Liang Zhao & D. Du, 2018).

Chemical Synthesis and Properties

Isothiocyanates, including (S)-(+)-1-Indanyl isothiocyanate, are valuable for various synthetic applications. Eschliman and Bossmann (2019) discussed the synthesis of isothiocyanates and their diverse applications, noting their antimicrobial, antibiotic, anti-inflammatory, and anticancer properties. This research underscores the broad potential of isothiocyanates in different scientific and medical fields (Kayla Eschliman & S. Bossmann, 2019).

Cancer Prevention and Treatment

One significant area of research is the role of isothiocyanates in cancer prevention. Bianchini and Vainio (2004) explored how isothiocyanates, like (S)-(+)-1-Indanyl isothiocyanate, may contribute to cancer risk reduction, particularly in lung cancer, through modulation of genetic and environmental interactions (F. Bianchini & H. Vainio, 2004). Similarly, Zhang and Talalay (1994) examined how isothiocyanates inhibit tumor production in various animal models, pointing towards their potential as chemoprotective agents against cancer (Y. Zhang & P. Talalay, 1994).

Chemoprotective Mechanisms

Dinkova-Kostova (2013) discussed the chemoprotective effects of isothiocyanates in animal models. The study highlights the multiple mechanisms through which isothiocyanates, including (S)-(+)-1-Indanyl isothiocyanate, offer protection against carcinogens. This includes the induction of cytoprotective proteins and inhibition of proinflammatory responses (A. Dinkova-Kostova, 2013).

Clinical Applications and Trials

Palliyaguru, Yuan, Kensler, and Fahey (2018) reviewed clinical trials using isothiocyanates for disease prevention and treatment. These trials have explored the use of isothiocyanates in conditions ranging from cancer to autism, indicating their broad therapeutic potential (D. Palliyaguru et al., 2018).

Analytical and Experimental Techniques

The versatility of isothiocyanates in chemical reactions and their suitability for analytical purposes have been demonstrated. Baumann and Baxendale (2013) reported on a flow platform for the efficient formation of isothiocyanates, highlighting their use in various chemical reactions (M. Baumann & I. Baxendale, 2013).

properties

IUPAC Name

(1S)-1-isothiocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGEOQEFFXRLO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426817
Record name (S)-(+)-1-Indanyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Indanyl isothiocyanate

CAS RN

737000-84-9
Record name (1S)-2,3-Dihydro-1-isothiocyanato-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-1-Indanyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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